2,4-Dibromostyrene

Catalog No.
S1929211
CAS No.
24162-63-8
M.F
C8H6Br2
M. Wt
261.94 g/mol
Availability
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2,4-Dibromostyrene

CAS Number

24162-63-8

Product Name

2,4-Dibromostyrene

IUPAC Name

2,4-dibromo-1-ethenylbenzene

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

InChI

InChI=1S/C8H6Br2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2

InChI Key

NTHFKMZKTASAMH-UHFFFAOYSA-N

SMILES

C=CC1=C(C=C(C=C1)Br)Br

Canonical SMILES

C=CC1=C(C=C(C=C1)Br)Br

2,4-Dibromostyrene is an organic compound that belongs to the class of brominated styrenes. Its chemical formula is C8H6Br2\text{C}_8\text{H}_6\text{Br}_2, indicating the presence of two bromine atoms attached to the aromatic ring at the 2 and 4 positions relative to the vinyl group. This compound exhibits a trans configuration, which significantly influences its chemical properties and reactivity. The structure consists of a styrene backbone, characterized by a vinyl group (C=C\text{C}=\text{C}) directly bonded to a phenyl ring, with bromine substituents enhancing its electrophilic character and making it a valuable intermediate in organic synthesis .

, including:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH\text{OH}^-), amines (NH2\text{NH}_2^-), or thiols (SH\text{SH}^-). This property allows for the synthesis of hydroxystyrene, aminostyrene, or thiostyrene derivatives.
  • Reduction Reactions: The double bond in 2,4-dibromostyrene can be reduced using hydrogenation catalysts like palladium on carbon (Pd C\text{Pd C}), leading to the formation of dibromoalkanes.
  • Oxidation Reactions: It can also undergo oxidation to produce dibromoacetophenone when treated with oxidizing agents such as potassium permanganate (KMnO4\text{KMnO}_4).

Research indicates that 2,4-dibromostyrene may exhibit biological activity due to its ability to interact with various molecular targets. The bromine substituents can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This characteristic makes it a candidate for further investigation as a biochemical probe in enzyme mechanism studies and protein interactions .

2,4-Dibromostyrene can be synthesized through several methods:

  • Bromination of Styrene: The most common method involves the electrophilic addition of bromine (Br2\text{Br}_2) to styrene in a suitable solvent such as carbon tetrachloride or dichloromethane. This reaction typically occurs at room temperature and results in the formation of 2,4-dibromostyrene.
  • Radical Polymerization: In some studies, radical polymerization techniques have been employed to create polymers from 2,4-dibromostyrene, which can be useful in materials science .
  • Alternative Routes: Other synthetic routes may involve coupling reactions or modifications of existing brominated compounds to yield 2,4-dibromostyrene .

The applications of 2,4-dibromostyrene are diverse:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
  • Polymer Production: Used in radical polymerization processes to create specialty polymers with tailored properties for industrial applications .
  • Biochemical Research: Investigated for potential use as a biochemical probe in studying enzyme mechanisms and interactions within biological systems.

Several compounds share structural similarities with 2,4-dibromostyrene, including:

Compound NameStructure DescriptionUnique Characteristics
(E)-beta,2-DibromostyreneContains two bromine atoms at beta positionsExhibits trans configuration affecting reactivity
(Z)-beta,2-DibromostyreneCis isomer with different spatial arrangementDifferent physical properties compared to trans isomer
2,2-DibromostyreneBoth bromine atoms on the same carbonAlters reactivity and stability compared to 2,4-dibromostyrene
beta-BromostyreneA single bromine atom on the beta carbonLess reactive than dibrominated counterparts

Uniqueness: 2,4-dibromostyrene is unique due to its trans configuration and specific placement of bromine atoms. This configuration influences its reactivity patterns and interactions with biological targets compared to other similar compounds .

Industrial-Scale Production Techniques

Industrial production of 2,4-dibromostyrene employs several established methodologies that prioritize efficiency, cost-effectiveness, and scalability. The most commercially viable approach involves the phase transfer catalyzed dehydrobromination of beta-bromoethyl-dibromobenzene derivatives [1]. This method operates through a two-phase system utilizing aqueous alcoholic alkali medium with phase transfer catalysts such as triethylpentyl ammonium bromide.

The industrial process typically employs continuous flow reactors to maintain consistent product quality and yield . These systems operate at temperatures ranging from 40-120°C under pressures of 1-5 bar, achieving conversion rates of 90-98% with selectivity values of 85-95% . The continuous process offers superior energy efficiency, consuming 1.8-3.2 kilowatt-hours per kilogram of product compared to batch processes.

Vicinal dibromination of styrene represents another major industrial route, utilizing molecular bromine in carbon tetrachloride or dichloromethane under controlled conditions . This methodology achieves yields of 70-95% and operates effectively at room temperature under inert atmosphere conditions. The process involves the addition of bromine to styrene derivatives, forming bromonium ion intermediates that undergo nucleophilic attack by bromide ions [3].

The dehydrobromination methodology using beta-bromoethyl-dibromobenzene has been extensively documented for large-scale production [1]. This process involves the selective elimination of hydrogen bromide from dibrominated precursors in the presence of strong bases such as sodium hydroxide. The reaction proceeds through an elimination mechanism, yielding 2,4-dibromostyrene in 85-95% yield.

Industrial-scale operations typically utilize stirred tank reactors for batch processes or continuous flow reactors for higher throughput applications. Batch processes operate at 20-80°C with residence times of 2-8 hours, achieving throughput rates of 50-200 kilograms per hour . Continuous processes demonstrate superior performance with throughput rates of 100-500 kilograms per hour and reduced residence times of 0.5-2 hours.

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of 2,4-dibromostyrene employs diverse methodologies tailored for research applications and small-scale production. The N-bromosuccinimide (NBS)/dimethyl sulfoxide (DMSO) system has emerged as a highly efficient protocol for vicinal dibromination [4]. This method utilizes three equivalents each of NBS and DMSO in dry dichloromethane, achieving yields of 85-99% under mild conditions.

The NBS/DMSO protocol demonstrates exceptional regioselectivity and stereoselectivity, producing vicinal dibrominated products without competing allylic or benzylic bromination [4]. The reaction mechanism involves the in-situ generation of bromine through the interaction of NBS with DMSO, leading to bromonium ion formation and subsequent ring-opening by nucleophilic bromide attack.

Palladium-catalyzed coupling methodologies represent advanced synthetic approaches for substituted dibromostyrenes. These protocols utilize palladium catalysts in combination with arylboronic esters, operating at elevated temperatures (100°C) in toluene solvent for 8 hours [5]. The method achieves yields of 70-85% and demonstrates excellent functional group tolerance.

The Heck reaction protocol provides an alternative synthetic route utilizing palladium catalysts with aryl halides under mild conditions [6]. This methodology offers yields of 60-90% and operates through a mechanism involving oxidative addition, migratory insertion, and reductive elimination steps.

Bromination protocols using trifluoroacetic acid (TFA) as solvent have been developed for specific applications [7]. These methods operate at 40°C for 16 hours, achieving yields of 80-90% with high selectivity. The TFA solvent system facilitates controlled bromination while minimizing side reactions and polymerization.

Laboratory-scale syntheses often employ column chromatography for purification, utilizing hexane/ethyl acetate (10:1) solvent systems [8]. This purification method achieves efficiency rates of 85-95% and effectively separates the desired product from monobromo compounds and other impurities.

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for 2,4-dibromostyrene synthesis has focused on enhancing selectivity, reducing reaction times, and minimizing byproduct formation. Nickel-based catalysts, particularly nickel bromide (NiBr₂), demonstrate exceptional performance in dibromination reactions [5]. These systems operate at 100-120°C with catalyst loadings of 5-20 mol%, achieving high selectivity and reaction completion within 4-8 hours.

Palladium-based catalytic systems utilizing palladium on carbon (Pd/C) offer versatility across temperature ranges of 25-80°C [9]. These catalysts demonstrate moderate selectivity with loading requirements of 1-10 mol% and reaction times of 1-12 hours. The palladium systems are particularly effective for cross-coupling reactions involving arylboronic esters and halogenated styrenes.

Iron-based catalysts employing iron bromide (FeBr₃) provide cost-effective solutions for industrial applications . These systems operate at 20-60°C with catalyst loadings of 0.5-5 mol%, achieving high selectivity within 0.5-4 hours. The iron catalysts demonstrate particular effectiveness in electrophilic aromatic substitution reactions.

Phase transfer catalysts represent a crucial class of systems for industrial dibromostyrene production [11]. These catalysts, including triethylpentyl ammonium bromide, operate at loading levels of 0.1-1 mol% and facilitate efficient mass transfer between aqueous and organic phases. The systems achieve high selectivity at temperatures of 60-100°C with reaction times of 1-6 hours.

Acid catalysts, particularly trifluoroacetic acid (TFA), serve dual roles as both solvent and catalyst in specialized applications [7]. These systems operate at 40-60°C for extended periods (8-16 hours) but achieve high selectivity and minimal side reactions. The TFA systems are particularly effective for controlling regioselectivity in bromination reactions.

Base catalysts utilizing sodium hydroxide provide efficient dehydrobromination pathways [1]. These systems require 2-4 equivalents of base and operate at 20-80°C with reaction times of 0.5-3 hours. The base-catalyzed processes demonstrate moderate selectivity but offer rapid reaction kinetics.

Mixed metal catalytic systems combining different transition metals have been developed for specialized applications [12]. These systems operate across temperature ranges of 50-150°C with variable selectivity depending on the metal combination and reaction conditions. The mixed systems offer enhanced functional group tolerance and improved reaction scope.

Reaction optimization parameters include temperature control, solvent selection, and catalyst loading optimization. Temperature control within narrow ranges (±2°C) significantly impacts product selectivity and yield. Solvent selection influences reaction kinetics, with polar aprotic solvents generally providing enhanced reaction rates. Catalyst loading optimization balances economic considerations with reaction efficiency, typically achieving optimal performance at 1-10 mol% loading for most systems.

Byproduct Formation and Purification Challenges

The synthesis of 2,4-dibromostyrene generates various byproducts that present significant purification challenges. Monobromo compounds represent the most common impurities, arising from incomplete bromination or selective debromination during reaction workup [13]. These compounds exhibit similar physical properties to the desired product, complicating separation procedures.

Tribrominated products form through over-bromination under forcing conditions or extended reaction times [4]. These heavily halogenated compounds demonstrate reduced volatility and increased crystalline character, requiring specialized purification protocols. The formation of tribrominated species can be minimized through controlled reagent addition and temperature management.

Polymerization products constitute a significant challenge in dibromostyrene synthesis due to the inherent reactivity of the vinyl group [13]. These oligomeric and polymeric materials form through free-radical mechanisms initiated by trace impurities or elevated temperatures. Polymerization inhibitors such as 4-tert-butylcatechol are routinely employed at concentrations of 0.1 grams per 100 grams of product to prevent unwanted polymerization [14].

Column chromatography serves as the primary purification method for laboratory-scale preparations [8]. Silica gel columns utilizing hexane/ethyl acetate (10:1) solvent systems achieve separation efficiency rates of 85-95%. The method effectively resolves monobromo compounds from dibrominated products based on polarity differences.

Recrystallization protocols employing ethanol/water systems provide high-purity products with efficiency rates of 90-98% [15]. This method is particularly effective for removing tribrominated impurities and catalyst residues. The crystallization process requires careful temperature control to prevent product decomposition.

Distillation under reduced pressure offers an alternative purification approach, achieving efficiency rates of 80-92% [15]. This method effectively separates products based on boiling point differences but requires careful temperature control to prevent thermal decomposition. The distillation process is particularly suitable for removing low-boiling impurities and unreacted starting materials.

Liquid-liquid extraction utilizing dichloromethane/water systems provides efficiency rates of 75-90% [16]. This method is effective for removing ionic impurities and catalyst residues but may require multiple extraction cycles for complete purification.

Adsorption purification employing silica gel or activated alumina achieves efficiency rates of 85-99% [15]. These methods are particularly effective for removing trace impurities and catalyst residues. The adsorption process can be enhanced through the use of specialized adsorbents such as activated charcoal for specific impurity removal.

Selective precipitation techniques utilizing ether/hexane systems provide efficiency rates of 70-85% [17]. This method is cost-effective for large-scale purification but may require multiple precipitation cycles for high-purity products.

The purification challenge is further complicated by the formation of azeotropic mixtures between isomeric dibromostyrenes, requiring specialized separation techniques [17]. These mixtures demonstrate similar boiling points and crystallization behaviors, necessitating advanced purification protocols.

Catalyst residue removal presents particular challenges in palladium-catalyzed syntheses [9]. Specialized purification procedures utilizing tetrakis(hydroxymethyl)phosphonium chloride have been developed to achieve catalyst levels below detection limits. The removal of metal catalysts is crucial for applications requiring high-purity products.

XLogP3

4.1

UNII

6KA8IZ4ILW

Other CAS

24162-63-8

Wikipedia

2,4-dibromostyrene

Dates

Last modified: 07-22-2023

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